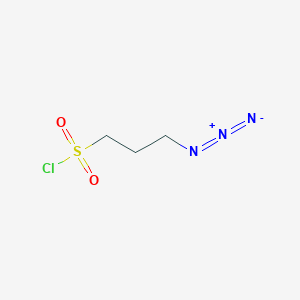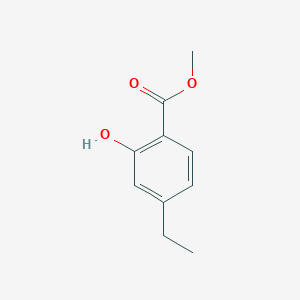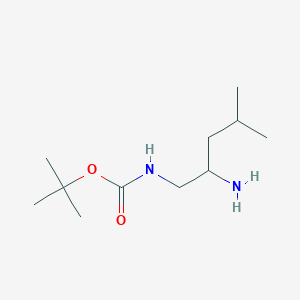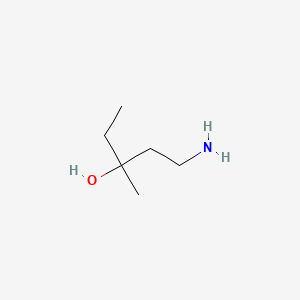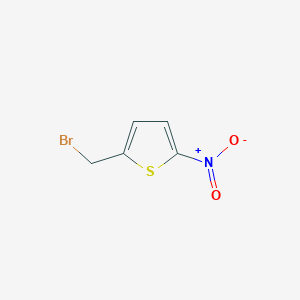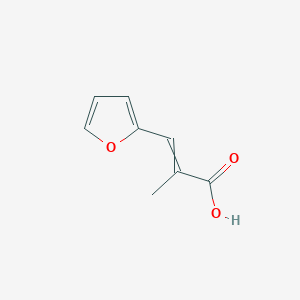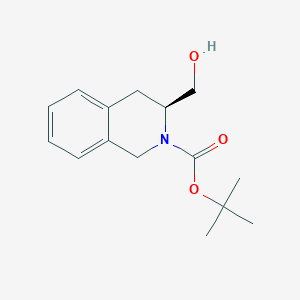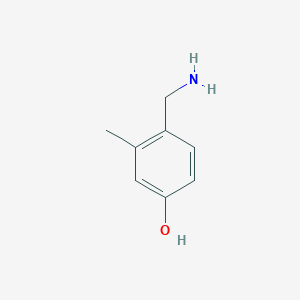
4-(Aminomethyl)-3-methylphenol
Overview
Description
The compound “4-(Aminomethyl)-3-methylphenol” is a derivative of phenol, which is an aromatic compound. The “4-(Aminomethyl)” indicates the presence of an aminomethyl group (-CH2-NH2) at the 4th position of the phenol ring, and the “3-methyl” indicates a methyl group (-CH3) at the 3rd position .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-3-methylphenol” would likely consist of a phenol ring with an aminomethyl group attached at the 4th position and a methyl group at the 3rd position .Chemical Reactions Analysis
Again, while specific reactions involving “4-(Aminomethyl)-3-methylphenol” are not available, similar compounds are often involved in reactions such as condensation, substitution, or complexation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-3-methylphenol” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Unnatural Amino Acid Derivative
“4-(Aminomethyl)-3-methylphenol” serves as an unnatural amino acid derivative . This application is significant in the field of peptide synthesis where it can be incorporated into peptides to study protein interactions, stability, and structure .
Antifibrinolytic Agent
As a type 2 antifibrinolytic agent , this compound is used in medical research to prevent excessive bleeding by inhibiting the breakdown of fibrin clots . It’s particularly useful in surgeries or conditions where blood loss is a concern.
Pharmaceutical Intermediates
The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role in drug development is crucial for creating new therapeutic agents .
Guanidinomethylbenzoic Acid Synthesis
It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . This reaction is important for producing compounds with potential biological activities .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “4-(Aminomethyl)-3-methylphenol” would depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for accurate information. Generally, compounds like this should be handled with appropriate personal protective equipment, and exposure should be minimized .
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10)3-2-7(6)5-9/h2-4,10H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSZQQJJMJQAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



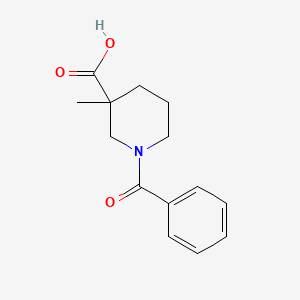
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B1523979.png)

![1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1523982.png)

